molecular formula C16H21N3O5 B1387779 tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate CAS No. 443295-21-4

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate

Cat. No.: B1387779
CAS No.: 443295-21-4
M. Wt: 335.35 g/mol
InChI Key: PNIQRWMAHWHARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a nitrobenzoyl moiety, and a tetrahydro-1(2H)-pyridazinecarboxylate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: Alkyl halides, aryl halides, and suitable bases.

Major Products Formed:

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its nitrobenzoyl group is particularly useful in investigating nitroreductase enzyme activity.

Medicine: In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity and signal transduction pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl group and a nitrobenzoyl moiety, they differ in their core structures. The tetrahydro-1(2H)-pyridazinecarboxylate core in tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate provides unique chemical properties and reactivity compared to the pyrazinecarboxylate and piperazinecarboxylate cores in the similar compounds. This uniqueness makes it a valuable compound for specific research applications and industrial uses.

Properties

IUPAC Name

tert-butyl 2-(4-nitrobenzoyl)diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-11-5-4-10-17(18)14(20)12-6-8-13(9-7-12)19(22)23/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIQRWMAHWHARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653223
Record name tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443295-21-4
Record name tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.